![molecular formula C20H13ClO3S B2938049 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-49-2](/img/structure/B2938049.png)

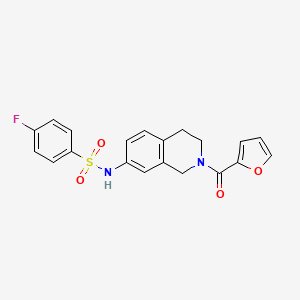

4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Material Properties of Thiophene Derivatives

Research on thiophene derivatives, such as those involving the synthesis of polythiophenes with azobenzene units, has been conducted to explore their thermal, optical, and electrochemical properties. These materials show potential in applications requiring solvatochromic behavior and thermal stability, indicating their relevance in developing advanced polymers with specific light-responsive properties (Tapia et al., 2010).

Photocatalytic Applications

Compounds related to thiophene derivatives have been studied for their photocatalytic activity, demonstrating the oxidation pathways of organic pollutants under different pH conditions. This research suggests the potential of thiophene-based compounds in environmental applications, such as water treatment and purification processes (Tang & Huang, 1995).

Organic Electronics and Conductive Polymers

Thiophene-based materials, including those with various substituents, have been synthesized and characterized for their use in organic electronics. These materials exhibit properties conducive to applications in organic field-effect transistors (OFETs) and other electronic devices, highlighting the importance of thiophene derivatives in the development of conductive polymers and electronic materials (Visy et al., 1994).

Antimicrobial Coatings

Additionally, thiophene-based compounds have been applied to textiles to impart antimicrobial properties. This application demonstrates the potential of such compounds in creating functionalized fabrics capable of resisting microbial growth, which is crucial for medical textiles and other health-related applications (Gafer & Abdel‐Latif, 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene derivatives, another structural component of the compound, have also been reported to exhibit a variety of biological activities .

Mode of Action

It can be inferred from the structural similarity to indole and thiophene derivatives that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be speculated that the compound might affect various pathways related to inflammation, cancer, viral infections, and other diseases .

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters . Therefore, further experimental studies are needed to determine the ADME properties of the compound.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and other effects . Therefore, it can be speculated that the compound might have similar effects.

Propiedades

IUPAC Name |

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClO3S/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPDSAMNMFFILI-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)

![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2937969.png)

![3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)

![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)

![N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2937988.png)